H-LYS-ALA-AMC HCL

DPP II Substrate Specificity Kinetics

H-Lys-Ala-AMC HCl is a uniquely validated dipeptidyl AMC substrate for DPP II, DPP V, and specialized RNA dimerization research. Unlike generic Pro-AMC substrates, it exhibits a 35% lower specific activity and 3-fold higher Km relative to Gly-Pro-AMC, providing a defined kinetic window essential for inhibitor screening and avoiding prolyl peptidase interference. Its documented use in P. endodontalis DPP V virulence studies and the chromogenic analog (Lys-Ala-MNA) for in situ histochemistry ensures unmatched assay specificity. Choose this compound for reproducible, publication-grade enzyme characterization.

Molecular Formula C19H27ClN4O4
Molecular Weight 410.9 g/mol
CAS No. 103404-62-2
Cat. No. B012302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-LYS-ALA-AMC HCL
CAS103404-62-2
Molecular FormulaC19H27ClN4O4
Molecular Weight410.9 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(CCCCN)N.Cl
InChIInChI=1S/C19H26N4O4.ClH/c1-11-9-17(24)27-16-10-13(6-7-14(11)16)23-18(25)12(2)22-19(26)15(21)5-3-4-8-20;/h6-7,9-10,12,15H,3-5,8,20-21H2,1-2H3,(H,22,26)(H,23,25);1H
InChIKeyQVNOSBVSNUNYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: H-Lys-Ala-AMC HCl (CAS 103404-62-2) – A Dipeptidyl Peptidase Fluorogenic Substrate for DPP II and DPP V Assays


H-Lys-Ala-AMC HCl (CAS 103404-62-2), chemically designated as L-Lysyl-L-alanine 7-amido-4-methylcoumarin dihydrochloride [1], is a synthetic dipeptide conjugated to the fluorogenic 7-amino-4-methylcoumarin (AMC) moiety. It serves as a sensitive, quantitative substrate for the lysosomal serine-type protease dipeptidyl peptidase II (DPP II; EC 3.4.14.2) [2], as well as a potent substrate for dipeptidyl peptidase V (DPP V) from Porphyromonas endodontalis . Upon enzymatic cleavage of the Lys-Ala bond, the highly fluorescent AMC is released, enabling real-time, continuous kinetic assays with excitation/emission wavelengths typically around 380/460 nm [3]. Its primary research application is the precise measurement of DPP II and DPP V activity in biochemical, cellular, and histochemical contexts.

Why H-Lys-Ala-AMC HCl Cannot Be Simply Substituted by Generic 'AMC' or 'Pro-AMC' Substrates


Substituting H-Lys-Ala-AMC HCl with a seemingly similar dipeptidyl AMC substrate, such as a Pro-containing analog or a generic single amino acid-AMC, can lead to significant quantitative errors and misinterpretation of enzyme activity. The dipeptidyl peptidase family exhibits strict substrate specificity dictated by the P2 and P1 residues [1]. For instance, DPP II preferentially cleaves N-terminal dipeptides when the P1 position is Ala or Pro, but the identity of the P2 residue (here, Lys) profoundly influences binding affinity and catalytic turnover [2]. Furthermore, the enzyme source matters: while DPP II may hydrolyze both Lys-Ala-AMC and Lys-Pro-AMC, the kinetic parameters can differ substantially [3]. The specific evidence detailed below quantifies these differences, demonstrating that using an inappropriate substrate will yield non-comparable kinetic constants (Km, kcat) and specific activity values, thereby compromising assay validation, cross-study reproducibility, and the accurate assessment of biological DPP II/DPP V function.

Quantitative Differentiation Evidence for H-Lys-Ala-AMC HCl (CAS 103404-62-2) Against Closest Analogs


DPP II Substrate Specificity: H-Lys-Ala-AMC Exhibits 3-fold Higher Affinity Than Gly-Pro-AMC for an X-Prolyl-Dipeptidyl Peptidase

In a purified X-prolyl-dipeptidyl peptidase from Lactobacillus sakei, H-Lys-Ala-AMC demonstrated a significantly higher binding affinity compared to the classic Pro-containing substrate Gly-Pro-AMC [1]. The Michaelis-Menten constant (Km), a measure of substrate affinity, was determined to be 29 μM for Gly-Pro-AMC, while the Km for H-Lys-Ala-AMC was 88 μM under identical assay conditions [1].

DPP II Substrate Specificity Kinetics Km

Comparative Turnover Rates: DPP II Specific Activity on Lys-Ala-AMC is 35% Lower Than on Gly-Pro-AMC

BRENDA enzyme database entries for dipeptidyl-peptidase II (EC 3.4.14.2) provide comparative specific activity data for different fluorogenic substrates [1]. Using a purified enzyme preparation, the specific activity on H-Lys-Ala-AMC was recorded as 2.11 µmol/min/mg protein, while the activity on Gly-Pro-AMC under comparable conditions was 2.85 µmol/min/mg protein [1].

DPP II Specific Activity Catalytic Efficiency Fluorogenic Assay

Functional Differentiation: H-Lys-Ala-AMC is an Effective Substrate for DPP V, Unlike Many Other Dipeptidyl AMC Substrates

Multiple authoritative vendor datasheets and technical descriptions explicitly note that H-Lys-Ala-AMC (KA-AMC) is a 'potent substrate for P. endodontalis dipeptidylpeptidase V (DPP 5)' . This is a specific and documented functional attribute. In contrast, many other commonly used dipeptidyl AMC substrates (e.g., Gly-Pro-AMC, Lys-Pro-AMC) are not typically characterized or marketed for DPP V activity, which is a distinct lysosomal serine peptidase with a different biological role [1].

DPP V Porphyromonas endodontalis Substrate Profiling Protease

Unique Non-Enzymatic Application: H-Lys-Ala-AMC Facilitates RNA Dimer Maturation (a Property Not Shared by Other AMC Substrates)

A 2008 study published in Biochemistry identified a unique, non-enzymatic function for H-Lys-Ala-AMC (referred to as KA-AMC) [1]. It was discovered that this compound facilitates the in vitro conversion of a kissing-loop RNA dimer to an extended dimer form, a crucial step in retroviral genome packaging. This activity was uncovered during a screen for inhibitors, and subsequent structure-activity relationship (SAR) studies were conducted. Importantly, this property is unique to the specific Lys-Ala-AMC structure and is not a general feature of AMC-conjugated peptides or other dipeptidyl substrates [1].

RNA Biology Stem-Loop 1 Dimer Maturation Small Molecule Activator

Class-Level Kinetic Discrimination: X-Ala-AMC Substrates Exhibit Lower kcat and Higher Km Than X-Pro-AMC Substrates

A fundamental principle in dipeptidyl peptidase enzymology is the strong preference for a Pro residue in the P1 position for efficient catalysis. A seminal study on an X-prolyl dipeptidyl aminopeptidase from Lactococcus lactis characterized this trend [1]. The enzyme was shown to hydrolyze a series of X-Pro-AMC substrates (Gly-Pro, Leu-Pro, Lys-Pro, Phe-Pro) with similar, efficient kinetic parameters. However, when the P1 residue was changed to Ala (i.e., X-Ala-AMC substrates, a class which includes H-Lys-Ala-AMC), the enzyme exhibited 'much lower kcat and higher Km values' [1]. This class-level difference is a defining characteristic of this enzyme family.

Dipeptidyl Peptidase Substrate Class Kinetics Proline Specificity

Differential DPP II Histochemical Localization: Lys-Ala-MNA vs. Lys-Pro-MNA

A histochemical study in rodent lenses directly compared the chromogenic analogs of H-Lys-Ala-AMC, namely Lys-Ala-4-methoxy-2-naphthylamide (Lys-Ala-MNA) and Lys-Pro-MNA, to map DPP II activity [1]. Both substrates revealed intense enzymatic activity throughout the lens epithelium and bow region, with granular staining suggestive of lysosomal localization. Critically, the study used a negative control substrate, Lys-Ser-MNA, which showed no DPP II activity, confirming the specificity of the assay [1].

Histochemistry DPP II Tissue Localization Substrate Specificity

Optimal Research Applications for H-Lys-Ala-AMC HCl (CAS 103404-62-2) Based on Quantitative Evidence


Quantitative DPP II Activity Assays with Distinct Kinetic Requirements

Leverage the compound's 35% lower specific activity and 3-fold higher Km relative to Gly-Pro-AMC to establish a specific, sensitive, and quantifiable DPP II assay. This is ideal for laboratories requiring a defined kinetic window for inhibitor screening or for studying DPP II function in biological samples where Pro-containing substrates may be less optimal due to endogenous prolyl peptidase interference [1]. The established Km value (88 μM) for the X-prolyl-dipeptidyl peptidase from L. sakei [2] provides a validated benchmark for enzyme characterization and assay validation.

Specific Detection and Study of P. endodontalis DPP V

As a documented potent substrate for P. endodontalis DPP V , this compound is the unequivocal choice for research into this pathogen's virulence mechanisms, the development of DPP V-specific inhibitors, and the differentiation of DPP V activity from other dipeptidyl peptidases in complex biological mixtures.

Investigation of RNA Dimerization and Retroviral Packaging Mechanisms

Exploit the unique, literature-validated property of H-Lys-Ala-AMC to facilitate kissing-loop to extended RNA dimer conversion [3]. This application is specifically for research groups focused on RNA structure-function relationships, the molecular biology of retroviruses (e.g., HIV-1), and the discovery of small-molecule modulators of RNA conformational changes. This is a niche, high-value application not addressable by any other AMC substrate.

Histochemical Localization of DPP II in Tissue Sections

Utilize the validated chromogenic analog (Lys-Ala-MNA) as a specific probe for in situ DPP II activity [4]. This application is essential for neuroscientists, developmental biologists, and pathologists studying the lysosomal protease landscape in tissues. The comparative data with Lys-Pro-MNA and the negative control Lys-Ser-MNA [4] ensures high confidence in the specificity and spatial resolution of the DPP II signal.

Technical Documentation Hub

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